molecular formula C9H13NO2 B2447991 4-Tert-butyl-1H-pyrrole-3-carboxylic acid CAS No. 1506804-07-4

4-Tert-butyl-1H-pyrrole-3-carboxylic acid

Cat. No. B2447991
CAS RN: 1506804-07-4
M. Wt: 167.208
InChI Key: SACKRGRJYNQXJF-UHFFFAOYSA-N
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Description

4-Tert-butyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the CAS Number: 1506804-07-4 . It has a molecular weight of 167.21 . The IUPAC name for this compound is 4-(tert-butyl)-1H-pyrrole-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for 4-Tert-butyl-1H-pyrrole-3-carboxylic acid is 1S/C9H13NO2/c1-9(2,3)7-5-10-4-6(7)8(11)12/h4-5,10H,1-3H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Tert-butyl-1H-pyrrole-3-carboxylic acid were not found in the search results, pyrrole derivatives are known to be involved in various chemical reactions. For example, the oxidative cyclization of β-enaminones is a well-studied approach .


Physical And Chemical Properties Analysis

4-Tert-butyl-1H-pyrrole-3-carboxylic acid is a powder at room temperature .

Scientific Research Applications

Synthesis of Pyrrole Derivatives

4-Tert-butyl-1H-pyrrole-3-carboxylic acid is used in the synthesis of pyrrole derivatives . An efficient one-pot synthetic procedure for 4-(tert-butyl)-1H-pyrrol-3-ylmethanone was elaborated using acetophenone and trimethylacetaldehyde in the presence of TosMIC and mild base LiOH·H2O .

Therapeutic Importance

Pyrrole is considered to be a privileged heterocycle because of its therapeutic importance including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities .

Structural Moiety in Complex Macromolecules

Pyrrole is an important structural moiety found in complex macromolecules comprising porphyrins of heme, chlorins, bacteriochlorins, chlorophyll, porphyrinogens .

Core Unit for Biologically Active Molecules

Pyrrole has been found to be an important core unit for many biologically active molecules such as tolmetin, atorvastatin, chlorfenapyr, premazepam, pyrvinium, roseophilin .

Synthesis of 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide

2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .

Central Substructure in Drugs

The synthesis of pyrrole-3-carboxylic acid amides is of significant interest because this substructure is central to remarkably successful drugs like Atorvastatin and Sunitinib .

Bioactive Compounds with Antimalarial and HIV-1 Protease Inhibitory Activities

The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general, are also of interest as bioactive compounds with antimalarial and HIV-1 protease inhibitory activities .

Precursors to Pyrrolin-4-ones

1,3-Dicarbonyl compounds and their enamines have been widely used as precursors to pyrrolin-4-ones with carbamoyl, acyl, or alkoxycarbonyl substituent at the C3-position .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-tert-butyl-1H-pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-9(2,3)7-5-10-4-6(7)8(11)12/h4-5,10H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACKRGRJYNQXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CNC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-1H-pyrrole-3-carboxylic acid

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